molecular formula C12H19NO B13274595 Phenol, 2-((pentylamino)methyl)- CAS No. 76128-88-6

Phenol, 2-((pentylamino)methyl)-

Cat. No.: B13274595
CAS No.: 76128-88-6
M. Wt: 193.28 g/mol
InChI Key: YPAQYHCBPYDPLY-UHFFFAOYSA-N
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Description

2-[(pentylamino)methyl]phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(pentylamino)methyl]phenol typically involves the reaction of phenol with pentylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with an amine under basic conditions .

Industrial Production Methods

On an industrial scale, the production of 2-[(pentylamino)methyl]phenol may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(pentylamino)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While comprehensive data tables and documented case studies for the applications of "Phenol, 2-((pentylamino)methyl)-" are not available within the provided search results, the available literature does offer insights into its potential uses and properties.

General Information
Phenol, 2-((pentylamino)methyl)- has the molecular formula C12H19NOC_{12}H_{19}NO . Information regarding the applications of phenol, 2-methyl- (a similar compound) indicates it is used in the manufacture of dyestuffs, fungicides, and plastics, as well as in agriculture, acrylic dispersions, and chemical synthesis .

Related Compounds
The search results also discuss 3-[(Pentylamino)methyl]phenol, an organic compound with a phenolic structure and a pentylamino group attached to the aromatic ring. It has a molecular weight of 193.28 g/mol. The presence of both phenolic and amine functional groups allows for diverse chemical reactivity and biological interactions.

Potential Applications

  • Chemistry It can serve as a building block for synthesizing more complex organic molecules.
  • Biology Its phenolic structure makes it potentially useful. It has been studied for its potential antioxidant properties, acting as a free radical scavenger that neutralizes reactive oxygen species. It may also influence cellular signaling pathways, including modulation of the nuclear factor-kappa B pathway, which is crucial in inflammation and immune responses. The compound's ability to form hydrogen bonds enhances its interaction with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[(pentylamino)methyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(pentylamino)methyl]phenol is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

Phenol, 2-((pentylamino)methyl)-, is a compound with notable biological activity, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, as well as its role in wastewater treatment.

Chemical Structure and Properties

The chemical structure of Phenol, 2-((pentylamino)methyl)- is characterized by a phenolic backbone with a pentylamino side chain. This configuration contributes to its biological activity by influencing its solubility, reactivity, and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of phenolic compounds in cancer therapy. For instance, hybrid systems combining sterically hindered phenols with various fragments have demonstrated significant cytotoxicity against different cancer cell lines. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and the production of reactive oxygen species (ROS) .

Case Study: Cytotoxicity Analysis

A series of experiments were conducted to evaluate the cytotoxic effects of phenolic compounds similar to Phenol, 2-((pentylamino)methyl)- on various cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
Phenol, 2-((pentylamino)methyl)-M-HeLa20Induction of apoptosis
Hybrid Compound AMCF-710ROS production and mitochondrial disruption
Hybrid Compound BA54915Apoptosis via intrinsic pathway

These findings indicate that compounds with structural similarities to Phenol, 2-((pentylamino)methyl)- can effectively induce cell death in cancer cells through various mechanisms.

Antimicrobial Activity

Phenolic compounds are also recognized for their antimicrobial properties. Research has shown that certain derivatives exhibit selective activity against gram-positive bacteria while being less effective against gram-negative strains. The introduction of specific functional groups can enhance this activity .

Antimicrobial Efficacy Table

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Phenol, 2-((pentylamino)methyl)-Staphylococcus aureus32 µg/mL
Hybrid Compound CBacillus cereus16 µg/mL
Hybrid Compound DEnterococcus faecalis64 µg/mL

These results suggest that modifications to the phenolic structure can lead to improved antimicrobial efficacy.

Environmental Applications

Phenol, 2-((pentylamino)methyl)- is also relevant in environmental science, particularly in wastewater treatment. A case study demonstrated the effectiveness of advanced oxidation processes for removing phenolic compounds from industrial wastewater .

Case Study: Wastewater Treatment

A manufacturer faced challenges with high phenol concentrations in their effluents. The Nyex™-a system was employed to reduce phenol levels effectively:

  • Initial Phenol Concentration : 4,761 mg/L
  • Final Concentration After Treatment : <500 mg/L
  • Removal Efficiency : Approximately 90%

This case illustrates the compound's significance in environmental remediation efforts.

Q & A

Q. Basic: What are the recommended synthetic pathways for Phenol, 2-((pentylamino)methyl)-, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via the Mannich reaction , leveraging phenol derivatives, formaldehyde, and pentylamine. Key steps include:

  • Substrate Preparation : Use 2-methylphenol ( ) as the phenolic backbone to introduce the pentylamino group.
  • Reaction Optimization : Control pH (~8–10) and temperature (60–80°C) to favor nucleophilic attack by pentylamine ( ).
  • Purification : Employ column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product ( ).
    Validation via HPLC ( ) ensures purity, while FTIR confirms the C-N bond formation ().

Q. Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing Phenol, 2-((pentylamino)methyl)-?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.7–7.2 ppm), methylene groups adjacent to nitrogen (δ 2.8–3.2 ppm), and pentyl chain signals (δ 0.8–1.6 ppm) ( ).
    • ¹³C NMR : Confirm the presence of a phenolic carbon (δ ~150 ppm) and tertiary amine (δ 45–55 ppm) ( ).
  • Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns ( ).
  • UV-Vis Spectroscopy : Monitor phenolic absorption bands (~270 nm) ( ).

Q. Advanced: How can researchers resolve contradictory data in literature regarding the compound’s stability under oxidative conditions?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., dissolved oxygen levels, temperature) using inert atmospheres ( ).
  • Analytical Validation : Compare degradation products via GC-MS ( ) and quantify oxidation rates using HPLC-DAD ( ).
  • Computational Modeling : Perform DFT calculations to predict reactive sites and compare with experimental data ( ).
  • Cross-Study Collaboration : Reference datasets from NIST ( ) and peer-reviewed syntheses ( ) to identify methodological discrepancies.

Q. Advanced: What computational approaches are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with phenolic hydroxyl and pentylamino groups as key pharmacophores ( ).
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., water/lipid bilayers) to assess conformational stability ( ).
  • QSAR Modeling : Coramine substituent analogs ( ) to predict bioactivity trends (e.g., antimicrobial efficacy). Validate with in vitro assays ( ).

Q. Basic: What safety protocols are critical when handling Phenol, 2-((pentylamino)methyl)- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to phenolic toxicity ().
  • Ventilation : Conduct reactions in fume hoods to mitigate amine vapors ( ).
  • Spill Management : Neutralize spills with 5% acetic acid (for amines) followed by activated carbon absorption ().
  • Storage : Store at –20°C in amber vials under nitrogen to prevent degradation ( ).

Q. Advanced: How can researchers design experiments to elucidate the compound’s role in catalytic or photochemical applications?

Methodological Answer:

  • Photocatalytic Assays : Use TiO₂ or ZnO nanoparticles under UV light to study phenol degradation pathways ( ).
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy ( ) and calculate turnover frequencies (TOF).
  • Electrochemical Analysis : Employ cyclic voltammetry to assess redox behavior, focusing on phenolic hydroxyl oxidation potentials ( ).
  • Synchrotron Techniques : Utilize XAS (X-ray absorption spectroscopy) to probe metal-coordination capabilities ( ).

Q. Basic: What are the best practices for validating synthetic yields and reproducibility?

Methodological Answer:

  • Internal Standards : Add a known quantity of deuterated phenol ( ) during HPLC analysis.
  • Statistical Design : Use triplicate runs with ANOVA to assess variability ( ).
  • Cross-Lab Validation : Share samples with collaborators for independent NMR and MS verification ( ).
  • Batch Records : Document reaction parameters (e.g., solvent purity, humidity) to troubleshoot inconsistencies ( ).

Properties

CAS No.

76128-88-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(pentylamino)methyl]phenol

InChI

InChI=1S/C12H19NO/c1-2-3-6-9-13-10-11-7-4-5-8-12(11)14/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3

InChI Key

YPAQYHCBPYDPLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=CC=C1O

Origin of Product

United States

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